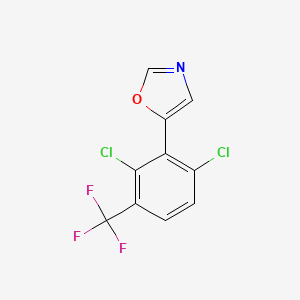

5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2,6-dichloro-3-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)9(12)8(6)7-3-16-4-17-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDPMEVKZYZTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C2=CN=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 5 2,6 Dichloro 3 Trifluoromethyl Phenyl Oxazole

Established Synthetic Routes for the Preparation of 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole

The synthesis of 5-aryloxazoles, such as the title compound, can be achieved through several established methodologies. These traditional pathways often involve the condensation and cyclization of key building blocks. The choice of a specific route is often dictated by the availability of starting materials, desired yield and purity, and scalability of the reaction.

Traditional Reaction Pathways and Optimizations for Yield and Purity

One of the most prominent methods for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole (B20620) synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov For the synthesis of this compound, the logical starting materials would be 2,6-dichloro-3-(trifluoromethyl)benzaldehyde (B2866198) and TosMIC.

The reaction mechanism initiates with the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole ring. wikipedia.org

Key Reaction Parameters for Optimization:

| Parameter | Variation | Expected Outcome on Yield and Purity |

| Base | K₂CO₃, NaH, t-BuOK | Stronger bases may accelerate the reaction but can also lead to side products. Weaker bases might require higher temperatures or longer reaction times. |

| Solvent | Methanol, THF, DMF | The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also promote decomposition or side reactions, impacting purity. |

| Reactant Ratio | Equimolar or slight excess of TosMIC | Optimizing the stoichiometry can maximize the conversion of the limiting reagent and minimize unreacted starting materials. |

The Robinson-Gabriel synthesis offers an alternative pathway, involving the cyclodehydration of 2-acylaminoketones. For the target molecule, this would necessitate the synthesis of a corresponding 2-acylaminoketone precursor derived from 2,6-dichloro-3-(trifluoromethyl)benzoic acid. Another classical approach is the Fischer oxazole synthesis, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.

Optimizing these traditional methods often involves a systematic variation of reaction conditions to maximize the yield and purity of the final product. This can include screening different bases, solvents, and temperature profiles, as well as purification techniques like recrystallization or column chromatography to remove impurities.

Emerging Methodologies: Catalyst-Driven Syntheses and Sustainable Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. For oxazole synthesis, this has translated into the exploration of catalyst-driven reactions and sustainable approaches that minimize waste and energy consumption.

Catalyst-Driven Syntheses:

Sustainable and Green Approaches:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced side product formation. nih.gov This technique has been successfully applied to the Van Leusen oxazole synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. Flow chemistry also allows for easier scalability of the synthesis.

Green Solvents: The use of greener solvents, such as ionic liquids or water, is being explored to reduce the environmental impact of oxazole synthesis.

These emerging methodologies hold promise for the development of more efficient and sustainable routes to this compound and its derivatives.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of the Chemical Compound

The unambiguous structural elucidation and purity assessment of this compound are crucial for its application in further research. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The aromatic protons on the phenyl ring and the oxazole ring proton will exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbon atoms of the oxazole ring and the substituted phenyl ring will have distinct chemical shifts.

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum, and its chemical shift can provide information about the electronic environment of the phenyl ring. nih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands for the C=N and C-O bonds of the oxazole ring, as well as the C-Cl and C-F bonds, would be expected.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of the compound. Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of acetonitrile (B52724) and water is a common method for analyzing aryloxazoles. A UV detector can be used for detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis. dnu.dp.ua

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its identity, structure, and purity.

Strategies for Chemical Derivatization and Analogue Synthesis of the Oxazole Core

The chemical derivatization of the this compound core is a key strategy for exploring its chemical space and investigating its structure-activity relationships (SAR) for various applications.

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its activity and to optimize its properties. For the title compound, modifications can be made at several positions:

The Oxazole Ring: While the oxazole ring itself is generally stable, modifications at the 2- and 4-positions are possible. For instance, lithiation at the 2-position followed by quenching with an electrophile can introduce a variety of substituents.

The Phenyl Ring: The substitution pattern on the phenyl ring can be altered. This could involve changing the position or nature of the chloro and trifluoromethyl groups, or introducing other substituents to probe the effects of electronics and sterics on activity.

Linker Modifications: If the oxazole is part of a larger molecule, the linker connecting it to other fragments can be modified in terms of length, flexibility, and chemical nature.

By synthesizing a series of analogues with systematic structural changes and evaluating their biological or material properties, a detailed SAR profile can be established.

Combinatorial Chemistry and Library Generation for High-Throughput Screening Initiatives

Combinatorial chemistry provides a powerful approach to rapidly generate large libraries of related compounds for high-throughput screening (HTS). For the synthesis of oxazole libraries, solid-phase synthesis has been a particularly useful technique.

A common strategy involves attaching a suitable building block to a solid support and then carrying out a series of reactions to build the oxazole core and introduce diversity at various positions. For example, a resin-bound aldehyde could be reacted with a library of TosMIC analogues, or a resin-bound TosMIC could be reacted with a diverse set of aldehydes.

Example of a Combinatorial Approach:

| Step | Description | Diversity Input |

| 1 | Attachment of a diverse set of benzaldehydes to a solid support. | Library of substituted benzaldehydes. |

| 2 | Reaction with TosMIC. | A single TosMIC reagent. |

| 3 | Cleavage from the solid support. | Yields a library of 5-aryloxazoles. |

This approach allows for the parallel synthesis of hundreds or even thousands of compounds, which can then be screened in HTS assays to identify hits with desired properties. mdpi.com This significantly accelerates the discovery process for new bioactive molecules or materials based on the 5-aryloxazole scaffold.

No publicly available preclinical pharmacological and biological investigation data could be found for the chemical compound this compound.

Despite a comprehensive search for preclinical data, including in vitro and in vivo studies, no specific information regarding the pharmacological or biological investigations of this compound was identified in the public domain. Consequently, the requested article focusing solely on the preclinical findings for this compound cannot be generated at this time.

Despite a comprehensive search for "this compound," no specific preclinical pharmacological and biological data was found for this exact compound in the public domain. The required information to populate the sections and subsections of the requested article, including efficacy in pathophysiological conditions, pharmacodynamic biomarkers, mechanism of action, and structure-activity relationships, is not available in the searched scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this specific chemical entity. Information on related oxazole-containing compounds or molecules with similar chemical moieties exists, but this would not adhere to the strict instruction of focusing solely on "this compound."

Preclinical Pharmacological and Biological Investigations of 5 2,6 Dichloro 3 Trifluoromethyl Phenyl Oxazole

Structure-Activity Relationship (SAR) Analysis of 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole and its Analogues

Impact of Substituent Variations on Target Affinity, Selectivity, and Functional Activity

Influence of Phenyl Ring Substituents

The substitution pattern on the 5-phenyl ring is a key determinant of biological activity. Research on various classes of 5-aryloxazole derivatives demonstrates that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 2-anilino-5-aryloxazoles developed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors, substitutions on the 5-phenyl ring were explored to optimize inhibitory activity. estranky.sk The parent compound, a 2-anilino-5-phenyloxazole, served as a baseline for evaluating these modifications. It was generally observed that ortho-substitution on the 5-phenyl ring was detrimental to activity. estranky.sk Conversely, meta- and para-substitutions were better tolerated, although they did not consistently lead to improved inhibition compared to the unsubstituted analog. estranky.sk This suggests that steric hindrance near the oxazole (B20620) ring linkage can interfere with optimal binding at the target site.

| Compound | Substituent on 5-Phenyl Ring | VEGFR2 Inhibition (IC50, µM) | VEGF-Induced HUVEC Proliferation Inhibition (IC50, µM) |

|---|---|---|---|

| Unsubstituted | None | 0.038 | 0.021 |

| Ortho-Methyl | 2-CH3 | >10 | >10 |

| Meta-Fluoro | 3-F | 0.036 | 0.024 |

| Para-Fluoro | 4-F | 0.043 | 0.033 |

| Para-Methoxy | 4-OCH3 | 0.055 | 0.046 |

Data sourced from studies on 2-anilino-5-aryloxazole analogs as VEGFR2 inhibitors. estranky.sk

Role of Halogen and Trifluoromethyl Groups

The presence of halogen atoms, such as chlorine, and trifluoromethyl (-CF3) groups on the phenyl ring significantly modulates a compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, which in turn affects target affinity and functional activity. mdpi.com

Dichloro Substitution: The 2,6-dichloro substitution pattern, as seen in the parent compound, introduces significant steric bulk and strong electron-withdrawing effects. This specific arrangement can lock the phenyl ring in a fixed conformation relative to the oxazole core, which may be beneficial for binding to a specific target protein by reducing the entropic penalty of binding. In studies of Src kinase inhibitors based on a different scaffold, a 7-(2,6-dichlorophenyl) substitution was a key feature of a potent, orally active compound, highlighting the utility of this substitution pattern in achieving high affinity. nih.gov

Trifluoromethyl Group: The trifluoromethyl group is a widely used substituent in medicinal chemistry due to its unique properties. It is highly lipophilic and strongly electron-withdrawing, and it can enhance metabolic stability by blocking potential sites of oxidation. mdpi.com The presence of a -CF3 group can significantly alter the electronic properties of the aromatic ring, influencing interactions with biological targets. mdpi.com

In the development of antibacterial pyrazole (B372694) derivatives, the introduction of a trifluoromethyl group onto the N-phenyl ring was shown to be compatible with potent activity. For example, a compound featuring both bromo and trifluoromethyl substitutions was among the most potent in the series against several strains of Staphylococcus aureus and Enterococcus faecium. nih.gov This demonstrates that the strong electron-withdrawing and lipophilic nature of the -CF3 group can be advantageous for biological activity. nih.gov

| Compound Base Structure | Substituent (R) | Antibacterial Activity (MIC, µg/mL) vs. MRSA |

|---|---|---|

| N-phenyl pyrazole | 4-tert-Butyl | 1.56 |

| N-phenyl pyrazole | 4-Phenoxy | 1.56 - 3.12 |

| N-phenyl pyrazole | 4-Trifluoromethyl | 3.12 |

| N-phenyl pyrazole | 2-Bromo, 4-Trifluoromethyl | 0.78 |

| N-phenyl pyrazole | 2,4-Dichloro | 0.78 - 1.56 |

Data derived from structure-activity relationship studies of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov

The combination of 2,6-dichloro and 3-trifluoromethyl substituents on the 5-phenyl ring of an oxazole core creates a unique electronic and steric profile. The cumulative electron-withdrawing effects of the chlorines and the trifluoromethyl group would make the phenyl ring highly electron-deficient. The steric hindrance from the two ortho-chlorine atoms would force a specific rotational angle (dihedral angle) of the phenyl ring relative to the oxazole plane, potentially pre-organizing the molecule for optimal interaction with its biological target. These features are often sought in rational drug design to enhance potency and selectivity.

Computational and Theoretical Chemistry Studies of 5 2,6 Dichloro 3 Trifluoromethyl Phenyl Oxazole

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are fundamental computational tools used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. ekb.egchemrevlett.com This approach provides a rational basis for drug design by offering a detailed view of the drug-receptor interactions at the molecular level. ekb.eg For 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole, these simulations are employed to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves generating a 3D structure of the ligand and docking it into the binding site of a target protein. The simulation then calculates the binding energy, with more negative values typically indicating a stronger, more stable interaction. nih.gov Studies on similar oxazole (B20620) and piperazine (B1678402) derivatives have shown binding energies ranging from -6.9 to -8.5 Kcal/mol against protein targets. nih.gov Key interactions often observed include hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active site. chemrevlett.comnih.gov For instance, in docking studies of related heterocyclic compounds, interactions with residues such as PHE 155, HIS 183, and LEU 276 have been noted. ajchem-a.com By analyzing these interactions, researchers can predict how this compound might bind to a target and suggest modifications to improve its potency and selectivity.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase A | -9.2 | LEU 25, VAL 33, ALA 55, LYS 101 | Hydrophobic, Hydrogen Bond |

| Protease B | -8.5 | PHE 112, TRP 114, ASP 150 | π-π Stacking, Hydrogen Bond |

| Receptor C | -7.8 | ILE 89, TYR 92, SER 134 | Hydrophobic, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Efficacy Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the efficacy of novel compounds, optimizing lead candidates, and understanding the physicochemical properties that drive biological response. For oxazole-containing compounds, QSAR models have been successfully developed to predict activities such as anticancer and antiviral effects. daneshyari.comnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of molecules with known activities. Statistical methods are then used to generate an equation that links these descriptors to the observed activity. The predictive power of these models is rigorously tested using techniques like cross-validation and external test sets. nih.gov For example, QSAR models developed for a series of azole derivatives against human cytomegalovirus (HCMV) demonstrated balanced accuracies in the range of 73–83% for both training and test sets. nih.gov Such a model for analogues of this compound would allow for the rapid screening of virtual libraries to prioritize the synthesis of compounds with the highest predicted potency.

| Model Parameter | Value/Statistic | Description |

|---|---|---|

| Training Set Accuracy | 0.96 | Percentage of correctly classified compounds in the set used to build the model. daneshyari.com |

| Test Set Accuracy | 0.95 | Percentage of correctly classified compounds in an independent validation set. daneshyari.com |

| Balanced Accuracy (BA) | 79% | The average of sensitivity and specificity, useful for imbalanced datasets. nih.gov |

| Cross-Validation | 5-fold | A method to estimate model performance by partitioning data into training and validation sets. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. ejournal.bymdpi.com For this compound, DFT calculations provide deep insights into its geometry, stability, and chemical reactivity. These studies can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov DFT can also be used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov The presence of highly electronegative atoms like chlorine and the trifluoromethyl group significantly influences the electronic properties and reactivity of the compound. mdpi.comnih.gov These theoretical calculations are often correlated with experimental data, such as FT-IR and NMR spectra, to validate the computational model. ejournal.by

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -7.1 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.2 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. chemrevlett.com For this compound complexed with a biological target, MD simulations are crucial for assessing the stability of the binding pose predicted by docking. ajchem-a.com

During an MD simulation, the trajectory of the complex is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions. ajchem-a.com A stable RMSD value over the simulation time (e.g., 50-100 nanoseconds) suggests a stable binding complex. chemrevlett.comajchem-a.com Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. MD simulations also provide detailed information on the persistence of specific interactions, such as hydrogen bonds, and can reveal the role of water molecules in mediating the binding, offering a more complete understanding of the binding dynamics. mdpi.com

| Analysis Metric | Typical Result | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | Stable at ~1.9 Å after 50 ns | The overall protein structure remains stable throughout the simulation. ajchem-a.com |

| RMSD of Ligand | Stable at ~1.5 Å | The ligand maintains a consistent binding pose within the active site. |

| Number of H-Bonds | Average of 2-3 | Indicates persistent hydrogen bonding contributes to binding affinity. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A theoretical estimation of the binding affinity, confirming a favorable interaction. |

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings that are critical for biological activity. semanticscholar.org

For a class of compounds including this compound, a pharmacophore model can be generated based on a set of known active molecules. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to possess similar biological activity. nih.gov This approach is highly efficient for discovering new chemical scaffolds and expanding the structure-activity relationship (SAR) knowledge. The simplicity of the pharmacophoric representation allows for the rapid searching of millions of compounds, making it a cornerstone of modern lead discovery efforts. nih.govsciforum.net

| Parameter | Description |

|---|---|

| Pharmacophore Features | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Regions, 1 Aromatic Ring. semanticscholar.org |

| Database Screened | Internal library of 1.5 million compounds. |

| Hits Retrieved | 1,250 compounds matching the pharmacophore model. |

| Hit Rate | 0.083% |

| Post-Screening Filter | Docking score and ADMET prediction used to prioritize top 50 candidates for synthesis. |

Advanced Analytical and Biotechnological Methodologies in Research on 5 2,6 Dichloro 3 Trifluoromethyl Phenyl Oxazole

Development of Robust Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole in complex biological matrices such as plasma, blood, and tissue homogenates are fundamental to preclinical research. The development of robust bioanalytical methods is essential for these investigations. The primary technique utilized for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical tool known for its high sensitivity and selectivity. eijppr.com

Method development for a compound like this compound involves several critical steps. First, an efficient extraction of the analyte from the biological matrix is required. This is typically achieved through methods such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the compound and the nature of the matrix.

Following extraction, chromatographic separation is optimized to isolate the target compound from endogenous matrix components that could interfere with detection. This is generally performed using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The selection of the column, mobile phase composition, and gradient elution is tailored to achieve sharp, symmetrical peaks and a short analysis time.

Detection and quantification are carried out using a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard, a structurally similar molecule, is almost always used to ensure accuracy and precision by compensating for variations during sample processing and analysis. The validation of these bioanalytical methods is performed according to stringent regulatory guidelines to ensure reliability. While specific methods for this compound are not widely published, the principles are well-established for similar small molecules in pharmaceutical research. nih.govvedomostincesmp.ru

Table 1: Key Methodologies in Bioanalytical Quantification

| Methodology | Principle | Application in Complex Matrices | Key Advantages |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. | Quantification of small molecules in plasma, urine, and tissue homogenates. | High sensitivity, high selectivity, wide dynamic range. |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration technique where the analyte is isolated from the matrix by adsorbing onto a solid sorbent. | Removes interfering substances like phospholipids (B1166683) from plasma samples prior to analysis. | High recovery, good reproducibility, potential for automation. |

| Protein Precipitation (PPT) | A simple and rapid sample preparation technique where a solvent is added to precipitate proteins from the biological sample. | Often used for high-throughput analysis of plasma or serum samples. | Fast, inexpensive, easy to perform. |

Application of Advanced Imaging Techniques for Non-Invasive Tracking in Preclinical Models

Advanced imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) are powerful tools for the non-invasive, longitudinal tracking of compounds in preclinical models. nih.govcrownbio.com These methods can provide invaluable information on the pharmacokinetics, biodistribution, and target engagement of a compound like this compound in a living organism.

For PET and SPECT imaging, the compound of interest must be radiolabeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) isotope, respectively. nih.govnih.govnih.gov The synthesis of a radiolabeled version of this compound would be a prerequisite for these studies. Once administered to a preclinical model, the spatiotemporal distribution of the radiotracer can be monitored non-invasively, providing quantitative data on its uptake and clearance from various organs and tissues, including the target site of action. researchgate.net This can help to confirm, for example, that the compound reaches its intended biological target.

MRI, while not typically used to track the compound directly, can provide high-resolution anatomical context for the functional data obtained from PET or SPECT. nih.govfrontiersin.org Furthermore, specific MRI techniques, such as magnetic resonance spectroscopy (MRS), can be used to measure metabolic changes in tissues resulting from the compound's activity. Multimodal imaging, combining PET or SPECT with MRI or Computed Tomography (CT), offers a comprehensive approach by overlaying functional molecular information onto detailed anatomical structures. nih.gov

Table 2: Comparison of Advanced Imaging Techniques

| Technique | Principle | Spatial Resolution | Sensitivity | Requirement for Compound |

|---|---|---|---|---|

| PET (Positron Emission Tomography) | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. | 1-2 mm | High (picomolar range) | Radiolabeling with a positron emitter (e.g., ¹⁸F, ¹¹C). |

| SPECT (Single-Photon Emission Computed Tomography) | Detects gamma rays from a gamma-emitting radioisotope. | 1-2 mm | Lower than PET | Radiolabeling with a gamma emitter (e.g., ⁹⁹ᵐTc, ¹²³I). |

| MRI (Magnetic Resonance Imaging) | Uses magnetic fields and radio waves to generate detailed images of organs and tissues. | High (<1 mm) | Low (millimolar range) for direct detection | No modification needed for anatomical imaging; specific contrast agents can be used. |

Integration of High-Throughput Screening (HTS) Platforms for the Identification of Novel Modulators

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. nih.gov In the context of research on this compound, HTS platforms could be integrated to identify novel modulators of its biological target or pathway. nih.govchapman.edu

The process begins with the development of a robust and sensitive assay that can measure the biological effect of interest in a miniaturized format, typically in 384- or 1536-well plates. nih.gov This could be a biochemical assay using a purified target protein or a cell-based assay that measures a specific cellular response. For instance, if this compound is known to inhibit a particular enzyme, an HTS campaign could screen large compound libraries to find other molecules that either inhibit or activate the same enzyme.

Robotics and automated data processing are central to HTS, enabling the screening of tens of thousands to millions of compounds in a short period. scispace.com The initial "hits" from the primary screen are then subjected to a series of validation and secondary screening steps to confirm their activity, determine their potency and selectivity, and eliminate false positives. This systematic approach can rapidly identify novel chemical probes or potential starting points for new therapeutic agents that act on the same target or pathway as this compound. nih.gov

Crystallographic Studies (X-ray, NMR) for Structure-Based Drug Design

Crystallographic studies, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for elucidating the three-dimensional structure of molecules at an atomic level. ejournal.bynih.gov This structural information is crucial for understanding the compound's properties and for engaging in structure-based drug design.

X-ray crystallography involves crystallizing the compound and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the positions of the atoms within the crystal lattice, providing a detailed 3D model of the molecule. doaj.orgnih.govmdpi.com While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into expected molecular geometry, bond angles, and potential intermolecular interactions. nih.govdoaj.orgresearchgate.netdoaj.org If the compound binds to a specific protein target, co-crystallography of the compound-protein complex can reveal the precise binding mode, guiding the design of more potent and selective analogues.

NMR spectroscopy, on the other hand, provides structural information on molecules in solution. rsc.org Techniques like 1H NMR, 13C NMR, and 19F NMR can confirm the chemical structure of this compound. rsc.org More advanced 2D NMR techniques, such as COSY and HMBC, can reveal through-bond connectivities, while NOESY experiments can provide information about through-space proximities, helping to define the molecule's conformation in solution. ipb.pt This information complements the static picture from X-ray crystallography and is vital for understanding the dynamic behavior of the molecule.

Future Research Directions and Translational Perspectives for 5 2,6 Dichloro 3 Trifluoromethyl Phenyl Oxazole

Identification of Unexplored Biological Targets and Expansion into Novel Therapeutic Areas

The initial step in characterizing a new chemical entity is to screen it against a wide array of biological targets to identify any potential therapeutic activity. This typically involves high-throughput screening against various receptors, enzymes, and cellular pathways. Given the structural motifs, one might hypothesize potential activities, but these would need to be confirmed experimentally. For instance, various oxazole (B20620) derivatives have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. d-nb.infonih.gov The presence of a trifluoromethyl group can enhance a molecule's ability to penetrate the blood-brain barrier, suggesting potential applications in neurological disorders. nih.govmdpi.com

Table 1: Hypothetical Initial Screening Panel for 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole

| Target Class | Examples of Specific Targets | Rationale |

| Kinases | EGFR, VEGFR, BRAF | Common targets in oncology; many heterocyclic compounds are kinase inhibitors. |

| G-Protein Coupled Receptors | Dopamine receptors, Serotonin receptors | Potential for CNS activity due to trifluoromethyl group. |

| Nuclear Receptors | Estrogen receptor, Androgen receptor | Halogenated aromatic rings are found in many nuclear receptor modulators. |

| Enzymes | COX-1, COX-2, LOX | General screening for anti-inflammatory potential. |

| Infectious Disease Targets | Bacterial DNA gyrase, Fungal ergosterol (B1671047) synthesis | Broad screening for antimicrobial activity. |

Investigation of Potential for Novel Drug Delivery Systems and Formulation Strategies

The physicochemical properties of this compound, such as its solubility and permeability, are currently unknown. These properties are critical for determining the need for advanced drug delivery systems. Poorly soluble compounds often require specialized formulations to enhance their bioavailability. researchgate.net Methodological approaches could include nano-suspensions, lipid-based formulations, or amorphous solid dispersions. The choice of strategy would depend on the specific challenges presented by the molecule's physical characteristics.

Exploration of Synergistic Effects with Existing Therapeutic Agents and Combination Approaches

Once a primary biological activity is identified, exploring synergistic effects with existing drugs can be a valuable strategy. Combination therapies are a mainstay in the treatment of complex diseases like cancer and infectious diseases. For example, if the compound were to show modest anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies to assess for synergistic or additive effects. However, without any data on its mechanism of action, proposing specific combinations is not feasible.

Challenges and Opportunities in Preclinical Development and Lead Optimization

The preclinical development of any new compound is fraught with challenges, including optimizing potency and selectivity, ensuring a favorable safety profile, and establishing scalable synthetic routes. danaher.comgd3services.com The presence of multiple halogen atoms in this compound could present both opportunities and challenges. While they may enhance activity, they could also lead to off-target effects or metabolic liabilities. Lead optimization would involve synthesizing and testing analogues of the parent compound to improve its drug-like properties. patsnap.com

Table 2: Potential Lead Optimization Strategies

| Optimization Goal | Potential Modification | Rationale |

| Improve Potency | Modify substitution pattern on the phenyl ring | To enhance binding to the target. |

| Enhance Selectivity | Alter the position of the nitrogen and oxygen atoms in the heterocyclic ring | To reduce off-target activity. |

| Improve Solubility | Introduce polar functional groups | To improve bioavailability. |

| Reduce Toxicity | Modify or replace the trifluoromethyl group | If identified as a source of toxicity. |

Proposed Roadmap for Advanced Preclinical Investigation and Research Prioritization

A roadmap for the preclinical investigation of this compound would begin with fundamental in vitro studies to establish its biological activity.

Figure 1: Proposed Preclinical Research Roadmap

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using 2,6-dichloro-3-(trifluoromethyl)phenylboronic acid as a key intermediate . Optimize conditions by:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/EtOH (3:1).

- Base: Na₂CO₃ or K₂CO₃ for pH control.

- Temperature: 80–100°C under reflux for 12–24 hours.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) improves purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies aromatic protons and oxazole protons (δ 7.5–8.5 ppm).

- ¹³C NMR confirms CF₃ (δ 120–125 ppm, J = 270–280 Hz) and oxazole carbons.

- ¹⁹F NMR detects trifluoromethyl groups (δ -60 to -65 ppm).

- HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 340.97).

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., dihedral angles between oxazole and aryl rings) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability .

- Chlorine substituents (2,6-dichloro): Increase electrophilicity, favoring interactions with cysteine residues in target proteins (e.g., ryanodine receptors) .

- Oxazole ring: Acts as a bioisostere for ester or amide groups, modulating binding affinity.

| Substituent Position | Bioactivity (IC₅₀) | LogP |

|---|---|---|

| 5-CF₃, 2,6-Cl | 12 nM (Ryanodine R.) | 3.2 |

| 5-CH₃, 2,6-Cl | 180 nM | 2.8 |

| 5-CF₃, 4-Cl | 45 nM | 3.0 |

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to ryanodine receptors (PDB: 5T0A). The oxazole ring forms π-π stacking with Phe⁴⁸⁵, while CF₃ and Cl groups interact with hydrophobic pockets .

- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability (RMSD <2.0 Å).

- QSAR Models: Train datasets with RF or SVM algorithms to predict insecticidal activity (R² >0.85) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Validation: Cross-validate using orthogonal assays (e.g., calcium flux for ryanodine receptors vs. radioligand binding).

- Control for Impurities: Use HPLC (≥95% purity) to eliminate false positives from byproducts (e.g., boronic acid residues) .

- Species-Specific Variability: Test across multiple insect models (e.g., Spodoptera frugiperda vs. Plutella xylostella) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.